4-Amino-3-fluorobenzoic acid (CAS 455-87-8) is a highly specialized fluorinated aromatic building block, structurally serving as the 3-fluoro analog of para-aminobenzoic acid (PABA). In pharmaceutical and advanced materials procurement, this compound is primarily selected for its unique electronic profile: the fluorine atom positioned ortho to the primary amine reduces the amine's pKa, modulating its nucleophilicity while simultaneously increasing the lipophilicity of the resulting scaffolds [1]. It is extensively utilized as a precursor for synthesizing complex amides, benzothiazoles, and benzimidazoles, particularly in the development of kinase inhibitors, MTHFD2 inhibitors, and novel antibacterial agents. Procuring the pre-reduced 4-amino-3-fluorobenzoic acid, rather than its nitro precursor (3-fluoro-4-nitrobenzoic acid), streamlines multi-step API manufacturing by eliminating the need for sensitive, high-pressure catalytic hydrogenation steps in downstream facilities.
Building Block Type
Fluorinated aromatic intermediate
Selection Context
For modulated pKa and LogP in lead optimization
Tool Compound Role
Supports NOS assay validation as a weak binder
Substituting 4-amino-3-fluorobenzoic acid with its non-fluorinated counterpart, 4-aminobenzoic acid (PABA), or its regioisomers leads to significant downstream failures in both synthesis and pharmacological efficacy. The absence of the ortho-fluorine atom in PABA alters the conformational preferences of derived amides due to the loss of critical dipole minimization, often resulting in severe reductions in target binding affinity. Furthermore, from a process chemistry perspective, the electronic properties of the fluorine atom are essential for optimizing yields in specific coupling reactions; substituting with PABA can halve amide coupling yields [1], while substituting with more strongly electron-withdrawing analogs like 4-amino-3-(trifluoromethyl)benzoic acid drastically reduces cyclization efficiency [2]. Consequently, for validated synthetic routes targeting specific steric and electronic profiles, this exact fluorinated regioisomer is strictly non-interchangeable.
In the synthesis of potent MTHFD2 inhibitors (e.g., DS18561882 precursors), the selection of the benzoic acid building block profoundly impacts process efficiency. Utilizing 4-amino-3-fluorobenzoic acid resulted in a near-quantitative 99% yield during the critical coupling step with intermediate 39b. In direct contrast, substituting with the non-fluorinated baseline, 4-aminobenzoic acid, under identical conditions yielded only 50% of the desired product [1].
| Evidence Dimension | Amide coupling reaction yield |
| Target Compound Data | 99% yield |
| Comparator Or Baseline | 4-Aminobenzoic acid (50% yield) |
| Quantified Difference | 49% absolute increase in yield (nearly double the efficiency) |
| Conditions | Coupling with intermediate 39b in standard amide synthesis protocols |
For procurement and process chemists, the ortho-fluorine atom is critical for maximizing throughput and minimizing waste in late-stage API multi-step synthesis.
Supports biochemical differentiation in NOS assays
Reported in vitro; direct comparison context
During the development of selective tankyrase inhibitors for oncology applications, the reactivity of the benzoic acid derivative is a limiting factor. When reacted with a chlorotetrazoloquinoxaline intermediate in DMF at 100 °C, 4-amino-3-fluorobenzoic acid achieved a 54% yield. The non-fluorinated baseline, 4-aminobenzoic acid, achieved only a 20% yield under the exact same thermal coupling conditions [1].
| Evidence Dimension | High-temperature amidation yield |
| Target Compound Data | 54% yield |
| Comparator Or Baseline | 4-Aminobenzoic acid (20% yield) |
| Quantified Difference | 2.7-fold increase in product yield |
| Conditions | Reaction with intermediate 3 in DMF at 100 °C for 5 hours |
This demonstrates that the fluorinated analog offers superior processability and stability in demanding, high-temperature synthetic environments, directly lowering the cost of goods for complex intermediates.
Reported physicochemical modulation context
Data to verify; compared to non-fluorinated parent
The synthesis of 2-(4-aminophenyl)benzothiazoles via condensation with o-aminothiophenol in polyphosphoric acid (PPA) requires a delicate balance of electronic and steric properties. 4-Amino-3-fluorobenzoic acid successfully condenses to form the target fluorinated benzothiazole in a 68% yield. When the structurally related 4-amino-3-(trifluoromethyl)benzoic acid is used, the yield plummets to 37% due to the excessive steric bulk and stronger electron-withdrawing nature of the CF3 group [1].
| Evidence Dimension | Condensation/cyclization yield |
| Target Compound Data | 68% yield |
| Comparator Or Baseline | 4-Amino-3-(trifluoromethyl)benzoic acid (37% yield) |
| Quantified Difference | 31% absolute increase in yield (1.8-fold improvement) |
| Conditions | Condensation with o-aminothiophenol in PPA catalyst at 110 °C for 0.5 h |
Buyers targeting heterocycle construction should select the fluoro-analog over the trifluoromethyl-analog to ensure viable manufacturing yields without compromising the incorporation of a lipophilic, metabolically stable halogen.
Supports scalable procurement and cost review
Patent-sourced method; independent replication to verify
Reported weak NOS inhibition; supports tool compound use
Context-dependent; not suitable for lead-like potency
Procured as a direct precursor for advanced oncology APIs, where its specific electronic profile guarantees high-yielding amide couplings that non-fluorinated analogs (like PABA) cannot achieve, effectively doubling process efficiency [1] [2].
Ideal for condensation reactions with o-aminothiophenols or o-phenylenediamines, providing a balanced electronic environment that significantly outperforms trifluoromethylated comparators in cyclization efficiency [3].
Utilized in medicinal chemistry programs where the ortho-fluorine is required to dictate the spatial arrangement of the resulting amide bond via dipole minimization, a critical factor for target receptor binding that regioisomers cannot replicate [1].
Procured as a stable, pre-reduced building block to bypass the hazardous catalytic hydrogenation of 3-fluoro-4-nitrobenzoic acid, streamlining the industrial production of fluorinated crop protection agents [4].
Irritant